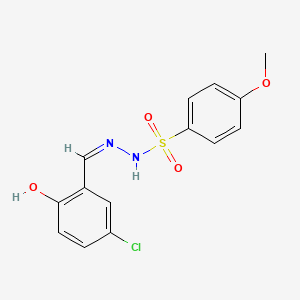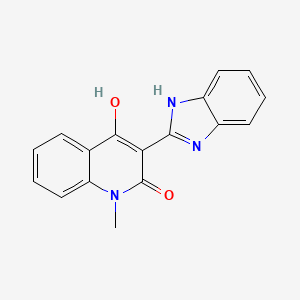![molecular formula C17H20ClNO2 B6114943 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6114943.png)
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methylene blue or methylthioninium chloride and is widely used as a dye and a medication.
科学研究应用
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of scientific research applications. It is commonly used as a staining agent in histology and microbiology to visualize cells and tissues. In addition, it is used as a medication to treat methemoglobinemia, a condition in which the blood cannot carry oxygen effectively. Moreover, it has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is complex and not fully understood. However, it is known to act as a redox-cycling agent, which means that it can accept and donate electrons. This property allows it to act as an antioxidant, protecting cells from oxidative damage. Additionally, it can cross the blood-brain barrier and has been shown to increase cerebral blood flow, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as monoamine oxidase and nitric oxide synthase, which are involved in the regulation of neurotransmitters and blood pressure. It can also interact with proteins and nucleic acids, altering their structure and function. In addition, it can modulate the activity of ion channels, affecting the electrical properties of cells.
实验室实验的优点和局限性
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments. It is readily available, inexpensive, and has a long shelf life. It is also relatively easy to work with, as it can be dissolved in water or other solvents. However, it has some limitations, such as its potential toxicity and the need for careful handling and disposal. Moreover, its effects can be influenced by various factors, such as pH, temperature, and light exposure.
未来方向
There are many potential future directions for research on 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies. Moreover, it may have uses in the field of regenerative medicine, as it has been shown to promote the growth and differentiation of stem cells. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion
In conclusion, 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a versatile chemical compound with many potential applications in various fields. Its synthesis method is relatively simple, and it has a wide range of scientific research applications. Its mechanism of action is complex and not fully understood, but it has been shown to have various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound. Overall, 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a promising compound that deserves further investigation.
合成方法
The synthesis of 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione involves the reaction of N,N-dimethylethylenediamine, formaldehyde, and aniline. The reaction mixture is then heated and stirred for several hours until the desired product is obtained. The yield of the product is typically high, and the purity can be improved by recrystallization.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-17(2)9-15(20)14(16(21)10-17)11-19-8-7-12-3-5-13(18)6-4-12/h3-6,11,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOAIUZUMBWYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2,4-dimethoxyaniline](/img/structure/B6114891.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)

![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6114960.png)

![5-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6114965.png)